5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

描述

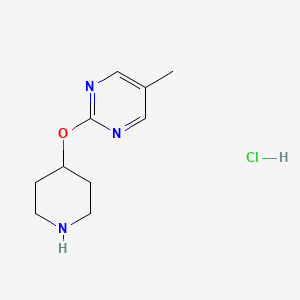

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O and its molecular weight is 229.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound belongs to the pyrimidine class of compounds. Its molecular structure is characterized by a pyrimidine ring substituted with a piperidine moiety, which plays a crucial role in its biological activity. The compound's chemical formula is CHClNO, and it has been noted for its favorable pharmacokinetic profile.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated IC values of 0.87–12.91 µM for MCF-7 and 1.75–9.46 µM for MDA-MB-231 cells, indicating superior growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC values of 17.02 µM and 11.73 µM respectively .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.87 - 12.91 |

| MDA-MB-231 | 1.75 - 9.46 | |

| 5-Fluorouracil (5-FU) | MCF-7 | 17.02 |

| MDA-MB-231 | 11.73 |

The antitumor effects are believed to be mediated through the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-9 in treated samples . Additionally, the compound has shown to inhibit key signaling pathways involved in tumor growth, including those related to the epidermal growth factor receptor (EGFR).

Neuropharmacological Effects

Beyond its antitumor activity, this compound has been investigated for its potential neuroprotective effects. It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in neuronal cells. This mechanism is particularly relevant for conditions such as Alzheimer's disease.

Table 2: AChE Inhibition Potency

| Compound | AChE Inhibition IC (µM) |

|---|---|

| This compound | Data not specified |

| Standard AChE inhibitors | Varies widely |

Safety and Toxicity Profile

Toxicity studies have indicated that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg . This safety profile enhances its potential for therapeutic applications.

Case Studies

-

Case Study: Antitumor Efficacy

- In a controlled study using xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Histological analysis revealed increased apoptosis rates within tumor tissues.

-

Case Study: Neuroprotective Effects

- A study assessing cognitive function in mice treated with the compound showed improvements in memory retention tasks compared to untreated controls.

- Biochemical assays indicated elevated acetylcholine levels correlating with AChE inhibition.

常见问题

Q. Basic: What are the key considerations for synthesizing 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride with high purity?

Methodological Answer:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and controlled pH conditions (e.g., sodium hydroxide for deprotonation) to minimize side reactions .

- Intermediate Isolation : Purify intermediates via column chromatography or recrystallization to avoid carryover impurities, as seen in analogous piperidine derivatives .

- Yield Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of the piperidine-4-ol and pyrimidine precursors to favor nucleophilic substitution .

- Final Purification : Employ techniques like reverse-phase HPLC or preparative TLC, referencing impurity standards (e.g., EP impurity guidelines for related hydrochlorides) .

Q. Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of fine particles .

- First Aid Protocols :

- Inhalation : Immediately move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .

- Waste Disposal : Segregate waste and collaborate with certified chemical disposal services to mitigate environmental risks .

Q. Basic: Which analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- Purity Analysis :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

- Elemental Analysis : Verify chloride content via titration or ion chromatography to confirm hydrochloride stoichiometry .

- Structural Confirmation :

Q. Advanced: How can researchers resolve discrepancies in reported physicochemical properties of this compound?

Methodological Answer:

- Comparative Studies : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables causing inconsistencies .

- Crystallography : Resolve ambiguities in stereochemistry or salt form (e.g., dihydrochloride vs. monohydrochloride) via single-crystal X-ray diffraction, as done for structurally related piperidine salts .

- Data Cross-Validation : Cross-reference with databases like NIST Chemistry WebBook for spectral libraries or thermodynamic properties .

Q. Advanced: What strategies optimize the compound's stability under various experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds. Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–9). Piperidine derivatives often degrade in strongly acidic/basic conditions, necessitating neutral buffers .

- Long-Term Storage : Lyophilize the compound and store under inert gas (e.g., argon) to minimize hygroscopicity, a common issue with hydrochlorides .

Q. Advanced: How does the piperidine ring substitution impact the compound's reactivity in different reaction environments?

Methodological Answer:

- Steric Effects : The 4-oxy substitution on piperidine alters nucleophilicity. Perform DFT calculations to model electron density distribution and predict reaction sites .

- Solvent Interactions : Test reactivity in polar aprotic (e.g., DMF) vs. nonpolar solvents. Piperidine’s basicity may lead to unintended deprotonation in protic media .

- Catalytic Applications : Screen for activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, leveraging the pyrimidine scaffold’s π-orbital interactions .

属性

IUPAC Name |

5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYKFXNPGKZQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-14-5 | |

| Record name | Pyrimidine, 5-methyl-2-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。